
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Lithiating 1-bromo-4-fluorobenzene: This is carried out with a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium.
Reacting with a tri(C1-C6 alkyl) borate: This forms a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.
Hydrolyzing the di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate: This step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Lithium Bases: Used in the lithiation step.
Tri(C1-C6 alkyl) Borates: Used in the formation of boronate esters.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and antitumor activities.
Biological Studies: The compound is used to study the effects of halogenated pyrazoles on biological systems.
Industrial Applications: It is used in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and stability compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
884857-79-8 |
|---|---|
Fórmula molecular |
C12H11BrFN3O |
Peso molecular |
312.14 g/mol |
Nombre IUPAC |
N-(5-bromo-2-fluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-7-5-11(17(2)16-7)12(18)15-10-6-8(13)3-4-9(10)14/h3-6H,1-2H3,(H,15,18) |
Clave InChI |
UPRSGLPCPRDVJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
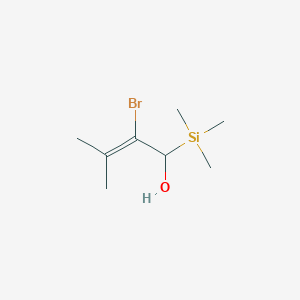
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)


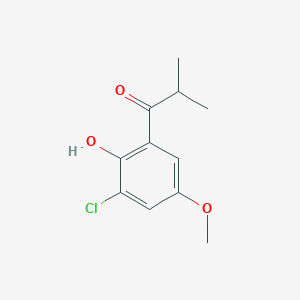
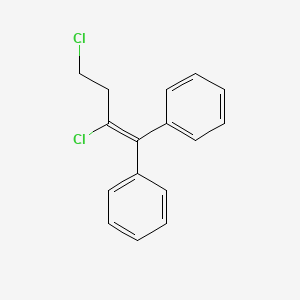
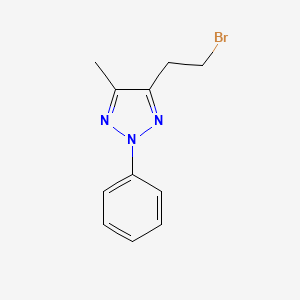

![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
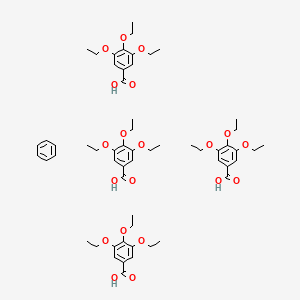
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

